2-(Pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound characterized by the presence of both a pyrrolidine and an oxazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various bioactive molecules. The compound is often encountered in its dihydrochloride form, which enhances its solubility and stability in biological applications.
The compound is classified under heterocycles, specifically as an oxazole derivative. Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom within the ring structure. 2-(Pyrrolidin-2-yl)-1,3-oxazole is notable for its dual-ring system, which imparts unique chemical properties and biological activities compared to other oxazole derivatives.
The synthesis of 2-(Pyrrolidin-2-yl)-1,3-oxazole typically involves cyclization reactions between appropriate precursors. Common synthetic routes include:
Recent literature highlights innovative methods for synthesizing substituted oxazoles through visible-light photocatalysis and palladium-catalyzed reactions, demonstrating the versatility of synthetic approaches available for oxazole derivatives .
The molecular formula of 2-(Pyrrolidin-2-yl)-1,3-oxazole is , with a molecular weight of approximately 138.17 g/mol. The compound's structure features a pyrrolidine ring fused to an oxazole ring, which contributes to its unique chemical behavior.
Property | Data |
---|---|
CAS Number | 2763786-82-7 |
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 2-(Pyrrolidin-2-yl)-1,3-oxazole |
Canonical SMILES | C1CC(NC1)C2=NC=CO2 |
The structural uniqueness of this compound arises from the combination of the pyrrolidine and oxazole rings, providing a scaffold for further chemical modifications.
2-(Pyrrolidin-2-yl)-1,3-oxazole can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxazoles while substitution reactions can enhance the biological activity of the compound by introducing functional groups.
The mechanism of action for 2-(Pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. The precise pathways depend on the biological context in which the compound is studied.
The physical properties of 2-(Pyrrolidin-2-yl)-1,3-oxazole include:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 2-(Pyrrolidin-2-yl)-1,3-oxazole are diverse:
The molecular hybrid 2-(Pyrrolidin-2-yl)-1,3-oxazole represents a strategically engineered scaffold in modern drug discovery, merging the distinct pharmacological advantages of two privileged heterocycles. This compound features a 1,3-oxazole ring directly linked to a pyrrolidine moiety at the C2 position, creating a unique three-dimensional pharmacophore. The integration of these rings leverages the complementary physicochemical properties of both heterocycles: the oxazole contributes π-electron density and hydrogen-bonding capability, while the pyrrolidine introduces stereochemical complexity and conformational flexibility. Such hybrid systems are increasingly targeted to overcome limitations of planar heteroaromatics in modulating challenging biological targets, particularly in antibacterial and central nervous system (CNS) therapeutics [1] [5].
1,3-Oxazole is a five-membered heteroaromatic ring containing oxygen and nitrogen at the 1- and 3-positions, respectively. Its moderate basicity and balanced lipophilicity enable diverse interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking. These properties underpin its prevalence in bioactive molecules and approved drugs:
Table 1: FDA-Approved Drugs Containing 1,3-Oxazole Core
Drug Name | Therapeutic Category | Key Structural Feature | Primary Target |
---|---|---|---|
Telomestatin | Anticancer | Macrocyclic polyoxazole | Telomerase inhibition |
Oxaprozin | Anti-inflammatory | 2-Phenyl-1,3-oxazole | COX-2 inhibitor |
Aleglitazar | Antidiabetic | Oxazole-acetic acid derivative | PPARα/γ agonist |
Ditazole | Antiplatelet | 4,5-Diphenyl-1,3-oxazole | Platelet aggregation inhibitor |
Synthetic accessibility further elevates oxazole’s utility. Modern routes employ multicomponent reactions (e.g., arylglyoxal monohydrates + nitriles + C-nucleophiles) and transition metal catalysis (e.g., Rh(II)-catalyzed cyclization of α-diazo carbonyls with nitriles), enabling rapid diversification [5]. The ring’s metabolic resilience to oxidative degradation also contributes to improved pharmacokinetic profiles in drug candidates [6].
The fusion of pyrrolidine with oxazole creates a synergistic architecture with enhanced three-dimensional (3D) coverage and stereochemical richness. Key advantages include:
Table 2: Physicochemical Properties of Pyrrolidine, Oxazole, and Their Hybrid
Parameter | Pyrrolidine | 1,3-Oxazole | 2-(Pyrrolidin-2-yl)-1,3-oxazole |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | ~3.8–4.2 (calculated) |
PSA (Ų) | 16.46 | 13.96 | ~35–40 |
LogP | 0.46 | ~1.2 | 1.8–2.0 |
Chiral Centers | 0 (ring) | 0 | 1 (C2 of pyrrolidine) |
SASA FOSA (Ų) | 225.52 | Not reported | ~280–300 |
Hybridization also mitigates toxicity risks. Oxazole’s metabolic lability (e.g., ring cleavage in hepatic microsomes) is stabilized by pyrrolidine’s electron-donating effects, reducing reactive metabolite formation [4].
The therapeutic exploration of oxazole-pyrrolidine hybrids evolved alongside advances in heterocyclic synthesis and structural pharmacology:
Table 3: Key Milestones in Oxazole-Pyrrolidine Hybrid Development
Time Period | Development | Therapeutic Impact |
---|---|---|
1980s–1990s | Proline-derived oxazoles via linear synthesis | Early ACE inhibitors; limited bioavailability |
1996 | FDA approval of meropenem (pyrrolidine-based) | Validated pyrrolidine in antibacterials |
2000–2010 | Rh(II)/Cu(I)-catalyzed cyclizations | Stereoselective hybrids for CNS targets |
2010–Present | Hybrids as β-lactamase inhibitors | Combatting carbapenem-resistant Enterobacteriaceae |
The hybrid’s versatility is exemplified in antibacterial scaffolds (e.g., 5-aryl-2-(pyrrolidin-2-yl)oxazoles with MIC = 0.5 µg/mL against MRSA) and neuroprotective agents (e.g., derivatives reducing Aβ aggregation by >60% at 10 µM) [1] [3]. Recent advances focus on covalent inhibitors leveraging pyrrolidine’s amine for targeted reactivity [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7